Propargyl propionate

Descripción general

Descripción

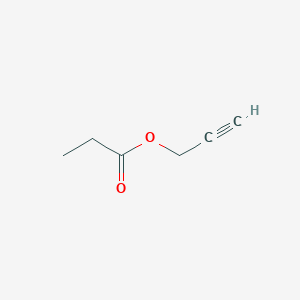

Propargyl propionate (CAS 1932-92-9) is an ester derived from propionic acid and propargyl alcohol, with the chemical formula C₆H₈O₂ and the IUPAC name prop-2-yn-1-yl propanoate . Its structure features a terminal alkyne group (HC≡C–) attached to an ester moiety, making it reactive in click chemistry and cycloaddition reactions. This compound is utilized in organic synthesis, particularly in the preparation of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its physicochemical properties include a molecular weight of 112.13 g/mol and moderate stability under standard conditions .

Métodos De Preparación

Acid-Catalyzed Esterification

The most widely reported method for synthesizing propargyl propionate involves the direct esterification of propionic acid with propargyl alcohol under acidic conditions. This approach leverages Brønsted acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of propionic acid, enhancing its electrophilicity for nucleophilic attack by propargyl alcohol . A typical procedure involves refluxing equimolar amounts of propionic acid and propargyl alcohol in toluene with 1–5 mol% sulfuric acid, employing azeotropic distillation to remove water and drive the equilibrium toward ester formation .

Recent optimizations have focused on solvent selection and catalyst loading. For instance, ionic liquid-mediated systems have demonstrated improved yields (82–89%) by enhancing proton availability and reducing side reactions . Temperature plays a critical role: reactions conducted at 110–120°C achieve completion within 4–6 hours, whereas lower temperatures (70–80°C) require extended durations (8–12 hours) . Challenges include the hygroscopic nature of propargyl alcohol and the tendency for polymerization under prolonged heating, necessitating strict moisture control and inhibitor additives like hydroquinone .

Acyl Chloride Method

An alternative route employs propionyl chloride and propargyl alcohol, bypassing the equilibrium limitations of direct esterification. This method, conducted in anhydrous dichloromethane or tetrahydrofuran, utilizes stoichiometric bases such as triethylamine or pyridine to scavenge HCl generated during the reaction . Key advantages include rapid reaction kinetics (1–2 hours at 0–25°C) and high yields (75–85%) due to the irreversible nature of the process .

Notably, the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst enhances reactivity by forming a transient acylpyridinium intermediate, enabling efficient coupling even with sterically hindered alcohols . For example, a patented protocol combines propionyl chloride (1.05 equiv), propargyl alcohol (1.0 equiv), and DMAP (0.1 equiv) in acetonitrile at 50°C, achieving 89% isolated yield after 2 hours . However, this method requires careful handling of moisture-sensitive reagents and generates stoichiometric amounts of salt waste, complicating large-scale applications .

Base-Catalyzed Transesterification

Base-mediated transesterification offers a solvent-free pathway, particularly useful for thermally stable substrates. In this approach, propionic acid esters (e.g., methyl propionate) react with propargyl alcohol in the presence of alkaline catalysts like sodium methoxide or potassium tert-butoxide . The reaction proceeds via nucleophilic acyl substitution, with the alkoxide ion deprotonating propargyl alcohol to generate a potent nucleophile.

Industrial implementations often employ continuous flow reactors to mitigate safety risks associated with exothermic alkoxide formation. A 2023 study demonstrated that sodium methoxide (0.5 mol%) in a microreactor system at 130°C converts methyl propionate to this compound with 94% conversion in 30 minutes . Limitations include the incompatibility of strong bases with acid-sensitive functional groups and the need for high-purity starting materials to prevent saponification side reactions .

Enzymatic Synthesis

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica or polymeric supports. These systems operate under mild conditions (30–45°C, pH 7–8), enabling selective esterification without racemization or solvent waste . A recent advance employs ionic liquid-coated enzymes in a biphasic water-organic system, achieving 78% yield with 99% enantiomeric excess for chiral derivatives . While promising for green chemistry applications, enzymatic routes currently face scalability challenges due to enzyme cost and slower reaction rates (24–48 hours) .

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of this compound Synthesis Routes

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | Toluene | 110–120 | 4–6 | 82–89 | 95–98 |

| Acyl chloride | DMAP | CH₂Cl₂ | 25–50 | 1–2 | 75–85 | 97–99 |

| Base transesterification | NaOMe | Solvent-free | 130 | 0.5 | 94 | 96 |

| Enzymatic | CALB | Ionic liquid | 30–45 | 24–48 | 78 | 99 |

The acid-catalyzed method remains dominant for industrial-scale production due to low catalyst cost and operational simplicity. However, acyl chloride routes provide superior yields and purity for laboratory-scale synthesis of specialty esters . Enzymatic approaches, though nascent, align with sustainable chemistry goals but require further optimization for economic viability .

Industrial Applications and Scalability

This compound’s primary application lies in synthesizing clodinafop-propargyl, a post-emergent aryloxyphenoxypropionate herbicide . Patent CN105418494A discloses a two-step process where this compound intermediates undergo nucleophilic aromatic substitution with 5-chloro-2,3-difluoropyridine, achieving 91% overall yield under optimized conditions . Scalability challenges include the controlled addition of propargyl alcohol to prevent exothermic runaway and the recycling of aprotic solvents like acetonitrile to reduce costs .

Recent advancements in continuous flow systems address these issues by enabling precise temperature control and in-line purification. For example, a tandem reactor system combining enzymatic esterification with membrane-based solvent recovery reduces waste generation by 40% compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions: Propargyl propionate undergoes various chemical reactions, including:

Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the -OH group in propargyl alcohol is replaced by other nucleophiles.

Oxidation: this compound can be oxidized to form propargylic acid or propynal.

Rearrangement: The compound can undergo rearrangement reactions, such as the Meyer–Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Rearrangement: Catalysts like Lewis acids (e.g., boron trifluoride) are employed to facilitate the rearrangement reactions.

Major Products:

Nucleophilic Substitution: The major products are substituted propargyl derivatives.

Oxidation: The major products are propargylic acid and propynal.

Rearrangement: The major products are α,β-unsaturated carbonyl compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

Propargyl propionate serves as a crucial building block in organic synthesis. Its propargyl group enables the formation of new carbon-carbon bonds through various reactions, including nucleophilic substitutions and cyclization processes. It is particularly valuable for synthesizing more complex organic molecules, such as 2-methylfurans and 1,2,3-triazoles.

Case Study: Synthesis of 2-Methylfurans

A one-pot synthesis method was developed using this compound and ketones to produce 2-methylfurans. The reaction involved enol silane formation followed by alkylation and cyclization, yielding an 85% isolated product under optimized conditions .

2. Propargylation Reactions:

this compound is utilized in propargylation reactions that introduce the propargyl moiety into various substrates. This application is essential for creating compounds with enhanced biological activity.

Table 1: Summary of Propargylation Reactions

| Substrate Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Methyl Ketones | Propargylation | 82-85 | |

| Para-Azidobenzoic Acid | Copper-Catalyzed Reaction | 80 |

Biological Applications

1. Antimicrobial and Anticancer Properties:

Research indicates that propargyl derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. The introduction of the propargyl group into small molecules can enhance their efficacy against various pathogens and cancer cells.

2. Enzyme Inhibition:

this compound is investigated for its potential role in drug development, particularly as an enzyme inhibitor. The compound's ability to modify biological pathways makes it a candidate for therapeutic agents targeting specific diseases.

Medical Applications

1. Gut Health and Weight Management:

Recent studies have highlighted the role of propionate (a derivative) in regulating appetite and weight management. Delivery of propionate to the colon has been shown to stimulate the secretion of hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which are involved in appetite regulation .

Case Study: Colonic Delivery of Propionate

A controlled study demonstrated that supplementation with an inulin-propionate ester significantly reduced weight gain in overweight adults over a 24-week period . This underscores the potential of propargyl derivatives in nutritional supplementation.

Industrial Applications

1. Coatings and Adhesives:

In industrial settings, this compound is employed in the production of coatings and adhesives. Its unique chemical properties enhance the performance characteristics of these materials, such as adhesion strength and durability.

2. Herbicide Development:

The compound is also associated with the herbicide clodinafop-propargyl, which is used to control weeds in crops like wheat and rye. Regulatory assessments have confirmed its efficacy while highlighting safety considerations for human health and environmental impact .

Mecanismo De Acción

The mechanism of action of propargyl propionate involves its ability to undergo nucleophilic substitution and rearrangement reactions. The propargyl group can form reactive intermediates, such as propargylic carbocations, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Propargyl Esters with Variable Alkyl Chains

Propargyl propionate belongs to a broader class of propargyl esters , which differ in the carboxylic acid component. Examples include:

Key Differences :

- Chain Length Effects : Longer alkyl chains (e.g., butyrate vs. propionate) increase hydrophobicity, influencing solubility and reaction kinetics in polar solvents .

- Reactivity : Shorter esters (formate, acetate) exhibit faster reaction rates in CuAAC due to reduced steric hindrance .

Propargyl Amides

Propargyl amides (e.g., propargyl benzamide) replace the ester oxygen with a nitrogen atom. Unlike propargyl esters, amides form stable zwitterionic intermediates during reactions with Lewis acids like B(C₆F₅)₃. For example, propargyl amides yield stable 5-membered borate rings, whereas this compound forms unstable 6-membered intermediates that rapidly rearrange into allyl boron compounds .

Reactivity Comparison :

| Property | This compound | Propargyl Amides |

|---|---|---|

| Stability with B(C₆F₅)₃ | Unstable intermediates | Stable zwitterionic products |

| Product Formation | Allyl boron compounds | 5-Membered borate rings |

Propargyl Halides and Sulfonates

Propargyl halides (e.g., propargyl chloride, C₃H₃Cl) and sulfonates (e.g., propargyl benzenesulfonate) are electrophilic propargylating agents. Unlike this compound, these compounds undergo nucleophilic substitution more readily due to the superior leaving group ability of halides/sulfonates vs. carboxylates .

Allenyl Esters (Tautomeric Forms)

This compound can tautomerize to allenyl propionate (HC=C=CH-O-CO-C₂H₅), though this equilibrium is less favored compared to smaller propargyl esters. Allenyl derivatives are alternative propargylating agents in cycloadditions, but their reactivity depends on substituent stabilization .

Tautomerization Trends :

| Compound | Tautomer Stability |

|---|---|

| Propargyl formate | High (favors allenyl) |

| This compound | Low (favors propargyl) |

Catalytic Behavior

- B(C₆F₅)₃ Reactions : this compound forms transient zwitterionic adducts (δB = −17.1 ppm) but undergoes rapid ring-opening, unlike propargyl amides .

- Click Chemistry : this compound efficiently reacts with azides to form triazoles, though longer-chain esters (e.g., capronate) show slower kinetics due to steric effects .

Actividad Biológica

Propargyl propionate is an organic compound with the formula CHO. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of propargyl alcohol with propionic acid or its derivatives. The synthesis often involves esterification processes that yield this compound as a colorless liquid with a fruity odor. Its structure features a propargyl group attached to a propionate moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its antitumor and antimicrobial properties. Research indicates that compounds containing the propargyl group exhibit significant cytotoxic effects against various cancer cell lines and possess antimicrobial capabilities against several pathogens.

Antitumor Activity

This compound has shown promising results in inhibiting the growth of cancer cells. For instance, a study on propargylated derivatives demonstrated high antitumor activity against leukemia (CCRF-CEM), non-small cell lung cancer (NCI-H522), melanoma (LOX IMVI), ovarian cancer (IGROV1), and renal cancer (786-0) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, mediated through specific signaling pathways .

Antimicrobial Activity

In addition to its antitumor effects, this compound exhibits notable antimicrobial activity. It has been tested against key ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Studies :

- Microbial Inhibition :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : this compound induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. This leads to increased reactive oxygen species (ROS) production, contributing to cell death.

- Antimicrobial Mechanisms : The compound disrupts microbial cell membranes and inhibits essential metabolic processes, thereby exerting its antimicrobial effects.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How is propargyl propionate synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is typically synthesized via esterification of propargyl alcohol with propionic acid under acid catalysis (e.g., sulfuric acid). Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For reproducibility, document reaction conditions (temperature, molar ratios, catalyst concentration) and validate spectral data against reference libraries .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is optimal for quantification. For trace analysis, use gas chromatography with flame ionization detection (GC-FID) . Calibrate with standard solutions of known concentrations and validate recovery rates using spiked matrices. Report limits of detection (LOD) and quantification (LOQ) to ensure data reliability .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to detect ester bond hydrolysis. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to minimize variability .

Advanced Research Questions

Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as this compound’s participation in Sonogashira coupling or cycloaddition reactions. Optimize molecular geometries using software like Gaussian or ORCA, and calculate activation energies. Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How do structural modifications of this compound influence its biological activity in in vitro assays?

- Methodological Answer : Design derivatives by altering the propargyl or propionate moiety. Screen for antimicrobial or anti-inflammatory activity using cell-based assays (e.g., MIC tests for bacteria, IL-6 ELISA for inflammation). Perform dose-response analyses and compare IC₅₀ values. Use transcriptomics (RNA-seq) to identify gene expression changes, as demonstrated in propionate-related studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organic synthesis?

- Methodological Answer : Conduct comparative studies under standardized conditions (solvent, catalyst loading, temperature). Perform meta-analyses of published data to identify confounding variables (e.g., solvent polarity, substrate purity). Use multivariate regression to isolate factors affecting catalytic performance. Replicate key experiments across independent labs to verify reproducibility .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in this compound’s spectroscopic data across studies?

- Methodological Answer : Cross-validate NMR and GC-MS results with certified reference materials. If inconsistencies persist, re-examine experimental parameters (e.g., solvent effects on chemical shifts, column selection in GC). Publish raw spectral data in open repositories (e.g., Zenodo) to facilitate peer scrutiny .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to model EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance. For high-throughput data, employ false discovery rate (FDR) correction .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s metabolic fate in in vivo models?

- Methodological Answer : Include vehicle controls (e.g., solvent without compound) and negative controls (e.g., sham-treated animals). Use isotopically labeled this compound (¹³C or ²H) for tracer studies. Monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and validate findings with knockout models (e.g., enzyme-deficient strains) .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed step-by-step protocols on platforms like Protocols.io . Report batch-to-batch variability (e.g., purity, yield) and use quality-controlled reagents. Collaborate with third-party labs for independent validation .

Q. Tables for Key Methodological Parameters

Propiedades

IUPAC Name |

prop-2-ynyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRYSGVIVVUJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883777 | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Propargyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1932-92-9 | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propynyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.